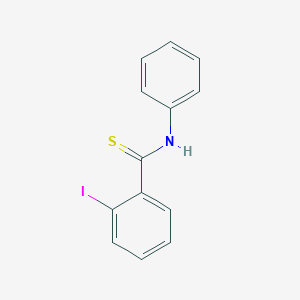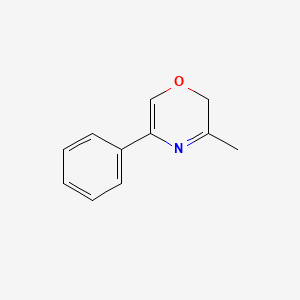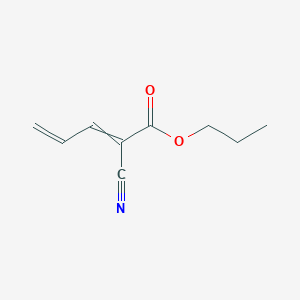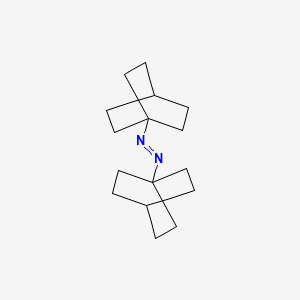
1-Butanol, 4-((1-nitro-9-acridinyl)amino)-, monohydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Butanol, 4-((1-nitro-9-acridinyl)amino)-, monohydrochloride is a chemical compound with the molecular formula C17H19ClN4O3 This compound is known for its unique structure, which includes a butanol backbone and an acridine moiety with a nitro group
Vorbereitungsmethoden
The synthesis of 1-Butanol, 4-((1-nitro-9-acridinyl)amino)-, monohydrochloride involves several steps. The primary synthetic route includes the nitration of acridine followed by the introduction of the butanol group. The reaction conditions typically involve the use of strong acids and bases to facilitate the nitration and subsequent substitution reactions. Industrial production methods may involve large-scale nitration and purification processes to ensure the compound’s purity and yield .
Analyse Chemischer Reaktionen
1-Butanol, 4-((1-nitro-9-acridinyl)amino)-, monohydrochloride undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The acridine moiety allows for various substitution reactions, leading to the formation of new compounds. Common reagents used in these reactions include strong acids, bases, and reducing agents.
Wissenschaftliche Forschungsanwendungen
1-Butanol, 4-((1-nitro-9-acridinyl)amino)-, monohydrochloride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Studied for its potential effects on biological systems, including its interactions with proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic properties, including its use in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1-Butanol, 4-((1-nitro-9-acridinyl)amino)-, monohydrochloride involves its interaction with molecular targets such as proteins and nucleic acids. The nitro group plays a crucial role in its reactivity, allowing it to form covalent bonds with target molecules. This interaction can lead to various biological effects, including inhibition of enzyme activity and disruption of cellular processes .
Vergleich Mit ähnlichen Verbindungen
1-Butanol, 4-((1-nitro-9-acridinyl)amino)-, monohydrochloride can be compared with other similar compounds, such as:
1-Butanol, 4-((1-amino-9-acridinyl)amino)-, monohydrochloride: Lacks the nitro group, leading to different reactivity and applications.
1-Butanol, 4-((1-nitro-9-phenanthridinyl)amino)-, monohydrochloride: Contains a phenanthridine moiety instead of acridine, resulting in different chemical properties.
1-Butanol, 4-((1-nitro-9-quinolinyl)amino)-, monohydrochloride: Features a quinoline moiety, which affects its biological activity and applications.
Eigenschaften
CAS-Nummer |
80704-89-8 |
|---|---|
Molekularformel |
C17H18ClN3O3 |
Molekulargewicht |
347.8 g/mol |
IUPAC-Name |
4-[(1-nitroacridin-9-yl)amino]butan-1-ol;hydrochloride |
InChI |
InChI=1S/C17H17N3O3.ClH/c21-11-4-3-10-18-17-12-6-1-2-7-13(12)19-14-8-5-9-15(16(14)17)20(22)23;/h1-2,5-9,21H,3-4,10-11H2,(H,18,19);1H |
InChI-Schlüssel |
WFKPKIUDGWXNQS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=C3C(=N2)C=CC=C3[N+](=O)[O-])NCCCCO.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[(2R,3S)-3-(2,5-Dihydroxyphenyl)-5-hydroxy-3-methyl-2,3-dihydro-1-benzofuran-2-yl]-N-methylpropanamide](/img/structure/B14429452.png)





![Methyl [3-chloro-4-(3,4-dimethylphenoxy)phenyl]carbamate](/img/structure/B14429487.png)





![2-[(4-Methoxyphenyl)methyl]-1,3-dimethylpiperidin-4-one](/img/structure/B14429521.png)
